molecular formula C13H11FO2S4 B2972369 Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate CAS No. 338793-28-5

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate

Cat. No.: B2972369
CAS No.: 338793-28-5
M. Wt: 346.47
InChI Key: LLHGWUKRZRSAMC-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate (CAS 338793-28-5) is a sulfur-rich heterocyclic compound with the molecular formula C₁₃H₁₁FO₂S₄. Its structure features a 1,3-dithiole ring substituted at the 5-position with a 4-fluorobenzylsulfanyl group and at the 4-position with an ethoxycarbonyl moiety. The compound’s unique electronic and steric properties arise from the combination of the fluorinated aromatic ring, the dithiole core, and the thioxo group, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)methylsulfanyl]-2-sulfanylidene-1,3-dithiole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2S4/c1-2-16-11(15)10-12(20-13(17)19-10)18-7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHGWUKRZRSAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)S1)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-fluorobenzyl thiol, which is then reacted with a dithiole-2-thione derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: While none of the dithiole derivatives in the table have reported bioactivity, structurally related 2-thioxo-1,3-thiazolidin-4-one analogs (e.g., from ) exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the heterocyclic core (e.g., replacing dithiole with thiazolidinone) may enhance biological utility .

Heterocyclic Core Variations

The choice of heterocyclic scaffold significantly impacts molecular properties. Below is a comparison of compounds with thioxo-functionalized cores:

Compound Name Core Structure Substituents Key Functional Groups Reference
This compound 1,3-Dithiole 4-Fluorobenzyl, ethoxycarbonyl Thioxo, sulfanyl
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 1,3-Thiazole 4-Chlorophenyl, methylsulfanyl Thioxo, ester
3-(4-Methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Coumarin-linked acetylamin Thioxo, amide

Key Observations :

  • Electron Density: The 1,3-dithiole core (in the target compound) has two sulfur atoms, increasing electron delocalization compared to the single sulfur in thiazole or thiazolidinone cores. This may enhance stability in redox reactions .
  • Bioactivity Potential: Thiazolidinone derivatives (e.g., ) demonstrate antimicrobial activity, whereas dithiole analogs remain underexplored in this context. This highlights a research gap for further investigation .

Implications for Target Compound :

    Biological Activity

    Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate (CAS Number: 338793-28-5) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of dithiole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Chemical Structure and Properties

    The chemical structure of this compound is characterized by the presence of a dithiole core, which is modified by an ethyl ester group and a 4-fluorobenzyl sulfanyl substituent. The molecular formula is C13H11FO2S4C_{13}H_{11}FO_2S_4, indicating a complex arrangement that contributes to its biological activity.

    PropertyValue
    Molecular FormulaC13H11FO2S4C_{13}H_{11}FO_2S_4
    Molecular Weight353.45 g/mol
    CAS Number338793-28-5
    SolubilitySoluble in organic solvents

    Antioxidant Activity

    Research has indicated that compounds within the dithiole family exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Studies suggest that this compound can effectively reduce oxidative stress in cellular models, potentially offering protective effects against oxidative damage.

    Anticancer Properties

    The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, it has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

    Antimicrobial Activity

    This compound has also been screened for antimicrobial activity against various bacterial strains. Preliminary findings indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

    Case Studies

    • Antioxidant Study : A study conducted on cultured human cells demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
    • Cancer Cell Line Evaluation : In experiments involving breast cancer cell lines (MCF-7), the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics.
    • Antimicrobial Screening : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics.

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